1-(2,3-Dimethoxyphenyl)piperazine
Overview
Description
1-(2,3-Dimethoxyphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by a piperazine ring substituted with a 2,3-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3-Dimethoxyphenyl)piperazine can be synthesized through various methods. One common approach involves the reaction of 2,3-dimethoxyaniline with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with solvents such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as:
Cyclization Reaction: Using 2,3-dimethoxyaniline and piperazine.
Purification: Employing techniques like distillation, crystallization, or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Quinones.
Reduction Products: Reduced derivatives of the original compound.
Substitution Products: Piperazine derivatives with different functional groups.
Scientific Research Applications
1-(2,3-Dimethoxyphenyl)piperazine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)piperazine involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, potentially acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)piperazine
- 1-(2,3-Dichlorophenyl)piperazine
- 1-(2,4-Dimethoxyphenyl)piperazine
Comparison: 1-(2,3-Dimethoxyphenyl)piperazine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities for various receptors, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-15-11-5-3-4-10(12(11)16-2)14-8-6-13-7-9-14/h3-5,13H,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCSADXLBWHWOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)N2CCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595424 | |
Record name | 1-(2,3-Dimethoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103027-44-7 | |
Record name | 1-(2,3-Dimethoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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